Ácido tolfenámico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido tolfenámico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de estabilidad de fármacos y fotodegradación.

Medicina: Más allá de su uso como agente antiinflamatorio y analgésico, los derivados del ácido tolfenámico se están explorando por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer.

Industria: El compuesto se utiliza en medicina veterinaria para controlar el dolor y la inflamación en los animales.

Mecanismo De Acción

El ácido tolfenámico ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Esta inhibición previene la biosíntesis de prostaglandinas, que son mediadores de la inflamación y el dolor . Además, el ácido tolfenámico inhibe los receptores de prostaglandinas, reduciendo aún más la respuesta inflamatoria . En el contexto de la enfermedad de Alzheimer, los derivados del ácido tolfenámico inhiben la unión de la proteína 1 de especificidad (SP1) al ADN, reduciendo así la transcripción de genes asociados con la enfermedad .

Análisis Bioquímico

Biochemical Properties

Tolfenamic acid interacts with enzymes and proteins involved in the biosynthesis of prostaglandins . It inhibits the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways, which are crucial for prostaglandin secretion . This inhibition results in its anti-inflammatory and pain-blocking action .

Cellular Effects

Tolfenamic acid has been shown to have significant effects on various types of cells. It inhibits cell growth and induces apoptosis in colorectal cancer cells . It also facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells .

Molecular Mechanism

The molecular mechanism of tolfenamic acid is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, tolfenamic acid prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking effects .

Temporal Effects in Laboratory Settings

Tolfenamic acid presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It also has a relatively low acute toxicity .

Dosage Effects in Animal Models

In animal models, tolfenamic acid has been shown to prevent colorectal tumorigenesis . It is four times more potent than phenylbutazone in a rat model study . Use in animals less than 6 weeks of age, or in aged animals, may involve additional risk .

Metabolic Pathways

Tolfenamic acid is cleared relatively fast and undergoes hepatic metabolism where the produced metabolites are renally cleared as glucuronic acid conjugates . Most of the elimination occurs by extrarenal mechanisms .

Transport and Distribution

Tolfenamic acid is distributed in all organs with a strong concentration in plasma, digestive tract, liver, lungs, and kidneys . The concentration in the brain, however, is low . Tolfenamic acid and its metabolites do not cross the placenta barrier to any great extent .

Subcellular Localization

Tolfenamic acid facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells . This suggests that tolfenamic acid may have a role in the subcellular localization of certain proteins.

Métodos De Preparación

La síntesis del ácido tolfenámico implica varios pasos:

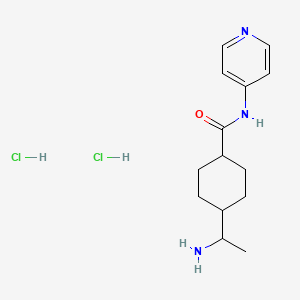

Materiales de partida: La síntesis comienza con ácido o-clorobenzoico y 3-cloro-2-metil anilina.

Condiciones de reacción: El ácido o-clorobenzoico se hace reaccionar con un hidróxido de metal alcalino en metil isobutyl cetona. Luego, la mezcla se calienta para facilitar la reacción.

Adición de reactivos: Se añaden 3-cloro-2-metil anilina, un agente de unión a ácidos y un catalizador a la mezcla, que luego se calienta aún más para completar la reacción.

Extracción y purificación: La mezcla de reacción se somete a extracción, acidificación y filtración para obtener un producto bruto.

Análisis De Reacciones Químicas

El ácido tolfenámico experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas se informan con menos frecuencia.

Reducción: Las reacciones de reducción no son típicas para el ácido tolfenámico debido a su estructura aromática estable.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el anillo aromático. Los reactivos comunes para estas reacciones incluyen halógenos y otros electrófilos.

Fotodegradación: El ácido tolfenámico está sujeto a fotodegradación tanto en solventes acuosos como orgánicos.

Comparación Con Compuestos Similares

El ácido tolfenámico es parte de la clase de AINE fenamatos, que incluye otros compuestos como el ácido mefenámico y el ácido flufenámico. En comparación con estos compuestos similares:

Propiedades

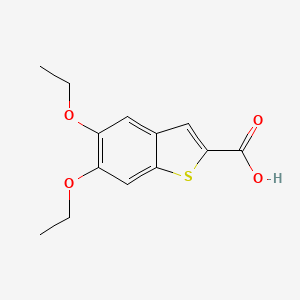

IUPAC Name |

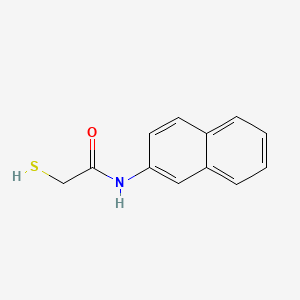

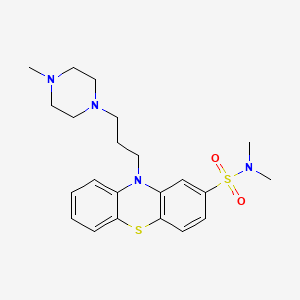

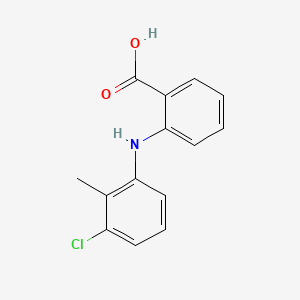

2-(3-chloro-2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045409 | |

| Record name | Tolfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid. | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13710-19-5 | |

| Record name | Tolfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13710-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenamic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolfenamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolfenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207ºC, 207 - 207.5 °C | |

| Record name | Tolfenamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolfenamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tolfenamic acid?

A1: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Tolfenamic acid primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes []. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation.

Q2: Does Tolfenamic acid have any COX-independent effects?

A2: Yes, emerging evidence suggests that Tolfenamic acid might also exert anti-cancer effects through COX-independent pathways. For instance, it has been shown to induce degradation of the transcription factor Specificity Protein 1 (Sp1) [, , ], which regulates various genes involved in cell proliferation, angiogenesis, and amyloid beta production.

Q3: How does Tolfenamic acid affect the Wnt/β-catenin pathway?

A3: Tolfenamic acid has been shown to downregulate β-catenin in colon cancer cells [, ]. This downregulation is linked to ubiquitin-mediated proteasomal degradation of β-catenin, potentially mediated by Smad2 [, ].

Q4: What are the downstream effects of Sp1 degradation by Tolfenamic acid?

A4: Tolfenamic acid-induced Sp1 degradation has been linked to reduced expression of various Sp1-regulated genes involved in Alzheimer's disease pathology [], including APP, BACE1, tau, and its activators p35 and p39 []. This reduction in key proteins involved in amyloid and tangle formation suggests a potential disease-modifying effect of Tolfenamic acid in Alzheimer's disease.

Q5: Does Tolfenamic acid affect the endoplasmic reticulum (ER) stress pathway?

A5: Research indicates that Tolfenamic acid can promote ER stress, leading to activation of the unfolded protein response (UPR) pathway []. This activation involves the PERK-mediated phosphorylation of eIF2α, which represses cyclin D1 translation and contributes to apoptosis in colorectal cancer cells [].

Q6: What is the molecular formula and weight of Tolfenamic acid?

A6: The molecular formula of Tolfenamic acid is C14H11ClNO2, and its molecular weight is 261.7 g/mol.

Q7: What spectroscopic techniques have been used to characterize Tolfenamic acid and its metabolites?

A7: Various spectroscopic techniques have been employed to characterize Tolfenamic acid and its metabolites, including Fourier Transform Infrared Spectroscopy (FTIR) [, ], Ultraviolet-Visible Spectroscopy (UV-Vis) [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Specifically, 1H NMR spectroscopy has been successfully used to identify phase II metabolites of Tolfenamic acid in human urine samples [].

Q8: Has the stability of Tolfenamic acid been investigated under different storage conditions?

A8: Yes, the stability of Tolfenamic acid formulations, particularly spherical agglomerates and freeze-dried crystals, has been evaluated under various storage conditions [, ]. These studies demonstrate that the physical properties and release profiles of these formulations remained unaffected for significant periods, indicating good stability.

Q9: How does the spherical agglomeration process affect the properties of Tolfenamic acid?

A9: The spherical agglomeration process significantly improves the flowability, packability, and compressibility of Tolfenamic acid []. This improvement makes it suitable for direct compression tableting, a more efficient manufacturing method [].

Q10: What is the impact of freeze-drying on the properties of Tolfenamic acid?

A10: Freeze-drying Tolfenamic acid leads to the formation of crystals with decreased crystallinity []. These crystals exhibit enhanced solubility and dissolution rates compared to the commercial drug, potentially leading to improved bioavailability [].

Q11: Why is improving the dissolution rate of Tolfenamic acid important?

A12: Dissolution is a rate-limiting step for the absorption of poorly soluble drugs like Tolfenamic acid []. Enhancing the dissolution rate can lead to faster drug absorption, potentially improving its bioavailability and therapeutic efficacy.

Q12: What is the elimination half-life of Tolfenamic acid in different species?

A13: The elimination half-life of Tolfenamic acid varies between species. In camels, it is 5.76 hours [], while in geese, it ranges from 1.73 to 2.51 hours depending on the route of administration [].

Q13: How does fever affect the pharmacokinetics of Tolfenamic acid in goats?

A14: Studies in goats indicate that fever alters the pharmacokinetic parameters of Tolfenamic acid, particularly the volume of distribution at steady state (Vss) and total body clearance (Cl) []. This alteration suggests potential changes in drug distribution and elimination during febrile states.

Q14: Does Tolfenamic acid interact with other drugs?

A15: Yes, Tolfenamic acid has been shown to interact with other drugs. For instance, co-administration of Tolfenamic acid with ceftriaxone in sheep significantly increases ceftriaxone's elimination half-life and area under the curve, while reducing its total clearance []. This interaction highlights the importance of considering potential drug interactions when administering Tolfenamic acid.

Q15: Has the anticancer activity of Tolfenamic acid been investigated in cellular models?

A16: Yes, in vitro studies have shown that Tolfenamic acid inhibits the growth of various cancer cell lines, including pancreatic cancer cells [, ], colorectal cancer cells [, , ], breast cancer cells [], and oral cancer cells []. These findings suggest a potential role for Tolfenamic acid in cancer therapy.

Q16: What are the effects of Tolfenamic acid on tumor growth and metastasis in animal models?

A17: In vivo studies using mouse models have demonstrated that Tolfenamic acid can reduce tumor growth and metastasis in pancreatic cancer [] and decrease polyp number and tumor load in a model of colorectal cancer [].

Q17: Has Tolfenamic acid been tested in animal models of Alzheimer's disease?

A18: Yes, Tolfenamic acid has been investigated in animal models of Alzheimer's disease. Studies in mice have shown that oral administration of the drug can lower brain levels of Sp1, APP, and Aβ [], suggesting a potential disease-modifying effect. Additionally, it has shown efficacy in preventing amyloid β-induced olfactory bulb dysfunction in a mouse model [].

Q18: Is Tolfenamic acid safe for vultures?

A20: Experimental safety testing in captive vultures suggests that Tolfenamic acid is likely safe at concentrations encountered in cattle carcasses []. This finding contrasts with the known toxicity of diclofenac to vultures and supports the potential use of Tolfenamic acid as a safer alternative for livestock treatment in vulture habitats.

Q19: What strategies have been explored to improve the delivery and bioavailability of Tolfenamic acid?

A21: Several strategies have been explored to enhance the delivery and bioavailability of Tolfenamic acid, including spherical agglomeration [], freeze-drying [], and co-micronization []. These techniques aim to improve the drug's solubility and dissolution rate, thereby enhancing its absorption and therapeutic efficacy.

Q20: What analytical methods have been employed to quantify Tolfenamic acid in biological samples?

A22: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] is a widely used analytical method for quantifying Tolfenamic acid in biological samples like plasma and urine.

Q21: Has the analgesic efficacy of Tolfenamic acid been evaluated in clinical studies?

A23: Yes, clinical trials have demonstrated the efficacy of Tolfenamic acid in treating migraine [, , , ]. In a double-blind study comparing Tolfenamic acid to paracetamol, Tolfenamic acid showed superior efficacy in relieving pain and reducing the need for rescue medication [].

Q22: How does the analgesic effect of Tolfenamic acid compare to other NSAIDs?

A24: In a study comparing the postoperative analgesic efficacy in cats, both Tolfenamic acid and the selective COX-2 inhibitor robenacoxib provided significant pain relief compared to a placebo group []. While both drugs were effective, robenacoxib showed a slightly faster onset of action.

Q23: Has the use of Tolfenamic acid been investigated in veterinary medicine?

A25: Yes, Tolfenamic acid has been studied in various veterinary applications. Research suggests that it can reduce piglet mortality and promote weight gain when administered to gilts after farrowing []. Additionally, studies in cats have explored its efficacy in controlling postoperative pain following ovariohysterectomy [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.